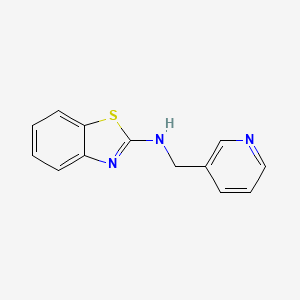

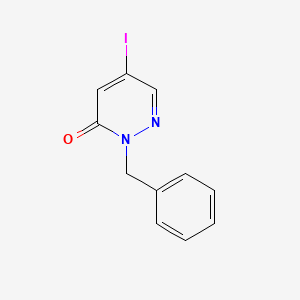

N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Descripción general

Descripción

“N-(pyridin-3-ylmethyl)aniline” is a compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Synthesis Analysis

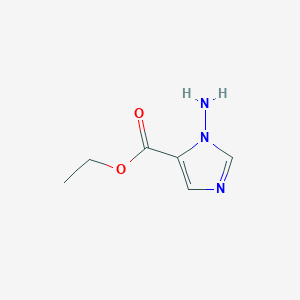

There are several methods to synthesize pyridin-3-ylmethyl derivatives. For instance, a series of novel aryl(4-substituted pyridin-3-yl)methyl carbamates were synthesized . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The molecular structure of similar compounds like “N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide” has been analyzed . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy highlights the compound's utility in chemical synthesis and potential biological applications (A. Mariappan et al., 2016). Another study reported the synthesis of various derivatives, revealing the compound's versatility in yielding a range of chemical entities with diverse properties (N. Patel et al., 2011).

Biological Interactions and Potential Applications The study of diiron(III) complexes of tridentate 3N ligands, including derivatives of the benzothiazol compound, provided insights into their catalytic properties, which are crucial for applications in selective hydroxylation of alkanes, a process relevant in organic synthesis and pharmaceuticals (M. Sankaralingam et al., 2014). The divalent N(I) character in N‐(pyridin‐2‐yl)thiazol‐2‐amine, as revealed through quantum chemical analysis, offers a unique perspective on its electron distribution and protonation energy, which can be leveraged in designing compounds with specific electronic properties (Sonam Bhatia et al., 2013).

Sensor Applications and Metal Complexation Research on the use of 1-(pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole and its copper(II) complex as a fluorescent sensor for dopamine emphasized the compound's potential in analytical applications, demonstrating its ability to selectively detect specific molecules (Raghvi Khattar et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAOWBJMLVWESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)

![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)

![Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate](/img/structure/B1452818.png)

![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)